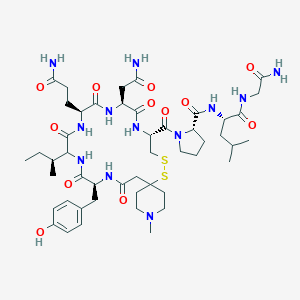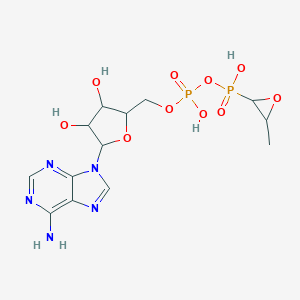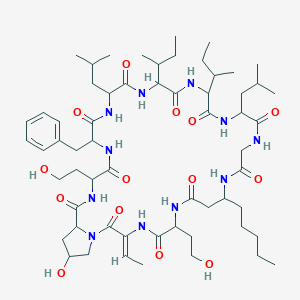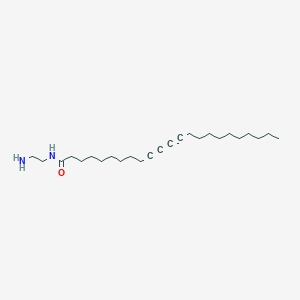
N-(2-aminoethyl)tricosa-10,12-diynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)-10,12-tricosadiynamide is a unique chemical compound characterized by its long aliphatic chain and terminal amino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminoethyl)-10,12-tricosadiynamide typically involves the reaction of 10,12-tricosadiynoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The process may involve the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.
Industrial Production Methods: Industrial production of (2-Aminoethyl)-10,12-tricosadiynamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity starting materials and stringent quality control measures ensures the consistency of the final product.
化学反応の分析
Types of Reactions: (2-Aminoethyl)-10,12-tricosadiynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amides.
科学的研究の応用
(2-Aminoethyl)-10,12-tricosadiynamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials.
Biology: In biological research, (2-Aminoethyl)-10,12-tricosadiynamide can be used to study the interactions between long-chain amides and biological membranes.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: (2-Aminoethyl)-10,12-tricosadiynamide is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Aminoethyl)-10,12-tricosadiynamide involves its interaction with specific molecular targets. The compound’s long aliphatic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. The terminal amino group can interact with various biomolecules, influencing their activity and stability.
類似化合物との比較
(2-Aminoethyl)amine: A simpler compound with a shorter aliphatic chain.
10,12-Tricosadiynoic acid: The precursor used in the synthesis of (2-Aminoethyl)-10,12-tricosadiynamide.
N-(2-Aminoethyl)tricosadiynamide: A related compound with a similar structure but different functional groups.
Uniqueness: (2-Aminoethyl)-10,12-tricosadiynamide is unique due to its combination of a long aliphatic chain and a terminal amino group. This structure imparts specific chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
特性
CAS番号 |
113377-11-0 |
|---|---|
分子式 |
C25H44N2O |
分子量 |
388.6 g/mol |
IUPAC名 |
N-(2-aminoethyl)tricosa-10,12-diynamide |
InChI |
InChI=1S/C25H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(28)27-24-23-26/h2-10,15-24,26H2,1H3,(H,27,28) |
InChIキー |
PSRIBRPGEMXQGI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
正規SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)NCCN |
同義語 |
(2-aminoethyl)-10,12-tricosadiynamide AE-TDA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


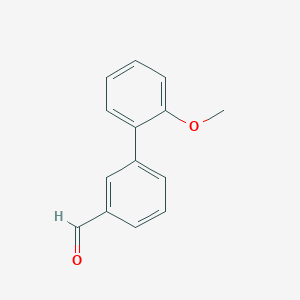
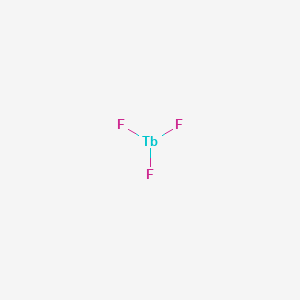
![[1,2,4]Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

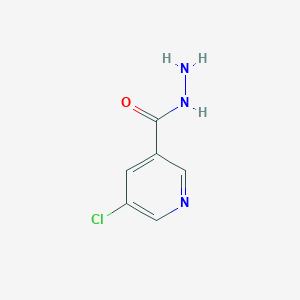
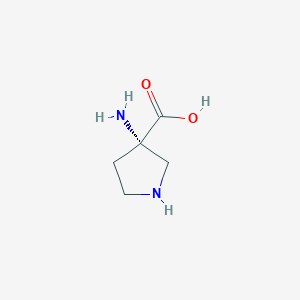
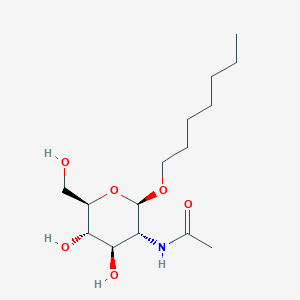
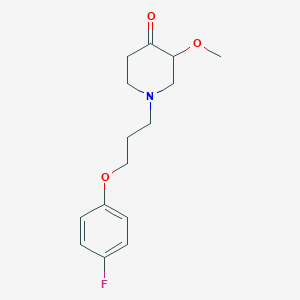
![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B40136.png)
![[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate](/img/structure/B40138.png)
